3-Azidopyridine
Overview
Description
Synthesis Analysis
The synthesis of 3-azidopyridine and related compounds often involves multicomponent reactions (MCRs), which are recognized for their efficiency in producing complex molecules. MCRs are particularly valuable in synthesizing heterocyclic compounds like 3-azidopyridine, offering a viable, innovative, and promising strategy for creating multifaceted molecules with significant biological and pharmacological potential (Sharma & Sinha, 2023).
Molecular Structure Analysis
The molecular structure of 3-azidopyridine is characterized by the presence of an azido group attached to a pyridine ring. This structure is pivotal for its reactivity and the formation of N-heterocyclic compounds. The inclusion of the azido group offers a diverse range of chemical transformations, facilitating the synthesis of complex structures essential in pharmaceutical chemistry (Nazeri et al., 2020).
Chemical Reactions and Properties
3-Azidopyridine participates in various chemical reactions, including cycloadditions, which are a cornerstone of click chemistry. This reactivity is exploited in synthesizing 1,2,3-triazoles, demonstrating the compound's utility in constructing complex molecules with potential biological activities. Click chemistry, especially the azide-alkyne cycloaddition reaction, is a critical method for synthesizing 1,2,3-triazoles from azidopyridines, showcasing its significance in medicinal chemistry and drug design (Kaushik et al., 2019).
Scientific Research Applications
1. Photochemical Labeling
3-Azidopyridine has been utilized in photochemical labeling studies. An example is its use as an analog of NAD+ for photochemical labeling of yeast alcohol dehydrogenase (YADH). It acts as a competitive inhibitor in NAD reduction by YADH, and upon photolysis, a portion of the label becomes covalently bound to the enzyme. This indicates its potential as a photochemical labeling reagent for active sites of NAD-dependent dehydrogenases (Hixson & Hixson, 1973).
2. Spectroscopic Probe Development
Research has explored 3-azidopyridine's potential as a spectroscopic probe. It has been studied for its ability to indicate the protonation state of the pyridine ring. Although the azido-stretching vibration was found to be sensitive to the protonation state, shifting in frequency based on protonation, the study concluded that 3-azidopyridine might not be ideal as a spectroscopic probe. However, the approach of using an organic azide as a remote probe of protonation state shows promise (Nydegger et al., 2010).
3. Synthesis and Characterization in Medicinal Chemistry
3-Azidopyridine has been involved in the synthesis and characterization of various compounds in medicinal chemistry. For instance, it has been used in preparing azidopyridines with a halogen substituent, valuable intermediates for medicines and biochemical tool compounds. Safety concerns due to the potential reactivity of azidopyridines were addressed, demonstrating their utility in Click reactions and diversification through halogen handles (Mandler et al., 2021).
4. Photochemistry of Azidopyridine Oxides
The photochemistry of azidopyridine oxides, including 3-azidopyridine, has been studied using various techniques. This research provides insights into the photochemical reactions and intermediates formed, contributing to a better understanding of the chemical behavior of these compounds under light exposure (Crabtree et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-azidopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-9-8-5-2-1-3-7-4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAJBAZUBPTCAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476857 | |
Record name | 3-azidopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azidopyridine | |
CAS RN |
10296-29-4 | |
Record name | 3-azidopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-azidopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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